Sulfatinib - 1308672-74-3

Sulfatinib

Catalog Number: EVT-287351
CAS Number: 1308672-74-3
Molecular Formula: C24H28N6O3S
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfatinib, also known as HMPL-012, is a small molecule tyrosine kinase inhibitor. [] It acts as a potent and highly selective inhibitor of multiple tyrosine kinases, notably Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony Stimulating Factor 1 Receptor (CSF1R). [, , , ] In the realm of scientific research, Sulfatinib serves as a valuable tool for investigating the roles of these kinases in various cellular processes, particularly angiogenesis and tumor growth.

Future Directions
  • Mechanism-based combination therapies: Investigating the synergistic potential of Sulfatinib in combination with other targeted therapies, immunotherapies (such as checkpoint inhibitors []), or conventional chemotherapy regimens.

Cabozantinib

Compound Description: Cabozantinib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), MET, AXL, RET, KIT, and FLT3 []. It is approved for treating medullary thyroid cancer and advanced renal cell carcinoma.

Relevance: Cabozantinib and sulfatinib share similar mechanisms of action, inhibiting multiple tyrosine kinases involved in tumor growth and angiogenesis []. Both compounds target VEGFRs, but cabozantinib has a broader target profile, inhibiting additional kinases like MET, AXL, and RET.

Vandetanib

Compound Description: Vandetanib is another multi-kinase inhibitor targeting VEGFRs, epidermal growth factor receptor (EGFR), and RET []. It is approved for treating medullary thyroid cancer.

Everolimus

Relevance: Everolimus and sulfatinib have been studied as therapeutic options for neuroendocrine tumors (NETs) []. While both demonstrate antitumor activity, they target different pathways: everolimus inhibits mTOR, whereas sulfatinib focuses on tyrosine kinases like VEGFRs and FGFR.

GW2580

Compound Description: GW2580 is a highly selective inhibitor of colony stimulating factor 1 receptor (CSF1R) [].

Relevance: Both sulfatinib and GW2580 inhibit CSF1R, showcasing their potential to modulate the tumor microenvironment by targeting macrophages []. While GW2580 exhibits higher selectivity for CSF1R, sulfatinib also inhibits VEGFRs and FGFR, resulting in a broader target profile.

Synthesis Analysis

The synthesis of sulfatinib involves several chemical reactions that lead to the formation of its active structure. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Key Reactions: Common methods include:
    • Coupling reactions to form the core structure.
    • Functional group modifications to enhance potency and selectivity.
    • Purification techniques, such as chromatography, to isolate the final product.

Technical details include the use of high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation . The specific reaction pathways and conditions can vary based on the desired analogs and their respective biological activities.

Molecular Structure Analysis

Sulfatinib's molecular structure is characterized by a complex arrangement that allows it to interact effectively with its target kinases. The key features include:

  • Core Structure: The compound features a benzamide moiety linked to a pyridine ring, which is essential for its biological activity.
  • Molecular Formula: The empirical formula is C₁₈H₁₈N₄O₂S.
  • Molecular Weight: The molecular weight is approximately 342.43 g/mol.

Data from crystallography studies reveal that sulfatinib adopts a specific conformation that facilitates binding to its target sites on kinases, influencing its inhibitory efficacy .

Chemical Reactions Analysis

Sulfatinib undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Inhibition Mechanism: Sulfatinib inhibits phosphorylation processes by competing with ATP at the kinase active site. This competitive inhibition is critical for blocking downstream signaling pathways involved in tumor growth.
  2. Reversible Binding: The interactions with kinases are often reversible, allowing for modulation of activity based on concentration and cellular conditions.

Technical details regarding these reactions include kinetic studies that measure the half-maximal inhibitory concentration values across different kinases, indicating sulfatinib’s selectivity profile .

Mechanism of Action

The mechanism of action of sulfatinib involves:

  1. Target Engagement: Sulfatinib binds to fibroblast growth factor receptors and vascular endothelial growth factor receptors, inhibiting their activity.
  2. Signal Transduction Interference: By blocking these receptors, sulfatinib disrupts critical signaling pathways that promote cell proliferation, survival, and angiogenesis.
  3. Downstream Effects: This inhibition leads to reduced tumor cell viability and enhanced apoptosis in cancer cells.

Data from pharmacodynamic studies indicate significant reductions in tumor growth rates in preclinical models treated with sulfatinib compared to control groups .

Physical and Chemical Properties Analysis

Sulfatinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water, which affects its formulation for clinical use.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely reported but can be inferred from similar compounds within its class.

Relevant analyses include stability studies under various environmental conditions to determine shelf-life and storage requirements .

Applications

Sulfatinib's primary applications are in the field of oncology:

Molecular Pharmacology of Sulfatinib

Kinase Inhibition Profile and Selectivity

Sulfatinib (HMPL-012) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent activity against vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R). Its kinase selectivity profile, determined through broad-spectrum screening, reveals nanomolar half-maximal inhibitory concentration (IC50) values for primary targets: VEGFR1 (0.002 μM), VEGFR2 (0.024 μM), VEGFR3 (0.001 μM), FGFR1 (0.015 μM), and CSF-1R (0.004 μM). In contrast, it exhibits minimal activity (IC50 >0.150 μM) against 278 other kinases, underscoring its high selectivity [8] [9].

  • Table 1: Sulfatinib Kinase Inhibition Profile
    Kinase TargetIC50 (μM)Primary Biological Role
    VEGFR10.002Angiogenesis
    VEGFR20.024Angiogenesis
    VEGFR30.001Lymphangiogenesis
    FGFR10.015Tumor proliferation, angiogenesis
    CSF-1R0.004Macrophage differentiation, immune evasion
    TrkB0.041Neurotrophic signaling
    FLT30.067Hematopoiesis

Toggle for Kinase Selectivity DataSulfatinib's selectivity was confirmed via kinase panel screening, with >100-fold selectivity for primary targets versus off-target kinases. Sources: Xu et al. (2017) [8], Zhou et al. (AACR 2017) [9].

Structural Basis of FGFR1, CSF-1R, and VEGFR1–3 Binding

Sulfatinib demonstrates distinct binding modes for FGFR1 and CSF-1R, elucidated through X-ray crystallography (PDB: 8JMZ for FGFR1; PDB: 8JOT for CSF-1R):

  • FGFR1: Binds the ATP pocket in a DFG-in conformation (type I inhibition). The pyrimidine nitrogen and phenylamine NH form bidentate hydrogen bonds with Ala564 in the hinge region. The indole group occupies a hydrophobic pocket, forming an additional hydrogen bond with Glu531. The solubilizing group (N-(2-dimethylamino-ethyl)-ethanesulfonamide) extends into the solvent-exposed region [1].
  • CSF-1R: Adopts a DFG-out conformation (type II inhibition). While the hinge-binding motif (pyrimidine nitrogen/phenylamine NH) interacts with Cys666, the indole group rotates away from the hydrophobic pocket due to steric clashes with Lys616 and Phe797. This conformational flexibility enables adaptability to the inactive kinase state [1] [4].
  • VEGFR1–3: Though detailed structural data is less extensive, biochemical assays confirm competitive inhibition at the ATP-binding site, consistent with sulfatinib's anti-angiogenic effects [9].

The divergent binding mechanisms explain sulfatinib’s dual capacity to inhibit proliferation-driven kinases (FGFR/VEGFR) and immune-regulatory kinases (CSF-1R) [1].

Comparative Analysis of Sulfatinib’s Kinase Inhibition Kinetics

Sulfatinib exhibits variable inhibition kinetics across targets:

  • Residence Time: Prolonged binding to CSF-1R (DFG-out conformation) contributes to sustained pathway suppression, whereas FGFR1 inhibition is more dynamic [1] [3].
  • Mutation Sensitivity: Retains efficacy against FGFR1 gatekeeper mutations (e.g., V561M) due to indispensable hydrophobic pocket interactions. In contrast, CSF-1RT663I gatekeeper mutations are partially overcome through rotatory flexibility of the indole group [1].
  • Cellular Potency: IC50 values in cell-based assays align with enzymatic data: FGFR1 (34 nM), CSF-1R (5 nM), VEGFR2 (24 nM) [1] [8]. Kinase inhibition kinetics underpin its multi-target efficacy without significant off-target toxicity [3] [8].

Pharmacodynamic Mechanisms

Dual Targeting of Angiogenesis and Immune Evasion Pathways

Sulfatinib simultaneously disrupts tumor angiogenesis and immune evasion through parallel pathway inhibition:

  • Angiogenesis Suppression: By blocking VEGFR2 and FGFR1, sulfatinib inhibits endothelial cell proliferation and tube formation in vitro (IC50 <50 nM for VEGF/FGF-stimulated HUVECs). In vivo, it reduces microvessel density (CD31+ cells) in xenograft models, starving tumors of nutrients [7] [9].
  • Immere Evasion Blockade: CSF-1R inhibition depletes tumor-associated macrophages (TAMs). In syngeneic mouse models, sulfatinib reduces F4/80+CD11b+CD163+ M2-type TAMs by >50%, reversing immunosuppression. This reshapes the tumor microenvironment (TME) toward immune activation, enhancing PD-1/PD-L1 inhibitor efficacy in combination studies [7] [9].

This "angio-immuno kinase" profile enables sulfatinib to target both malignant cells and their supportive stroma [7].

Impact on Tumor Microenvironment (TME) Modulation

Sulfatinib reprograms the TME through multi-faceted mechanisms:

  • Cancer-Associated Fibroblasts (CAFs): Inhibits FGF-driven migration and differentiation of skeletal stem cells (SSCs) into CAFs. In osteosarcoma models, sulfatinib reduces α-SMA+ CAF infiltration by 60%, disrupting extracellular matrix remodeling and metastasis [4] [6].
  • Myeloid-Derived Suppressor Cells (MDSCs): Attenuates FGFR-dependent expansion of granulocytic MDSCs, decreasing CD11b+Gr-1+ cells in spleens and tumors by 40–70% [4].
  • T-Cell Recruitment: Increases intratumoral CD8+ T-cell infiltration by 3-fold in preclinical models, counteracting VEGF-mediated T-cell exhaustion [9].
  • Table 2: Sulfatinib-Induced Changes in TME Components
    TME ComponentChange with SulfatinibFunctional Consequence
    M2-TAMs↓ 50–70%Reduced immunosuppression
    Cytotoxic T-cells↑ 3-foldEnhanced tumor cell killing
    CAFs↓ 60%Inhibited metastasis
    MDSCs↓ 40–70%Restored anti-tumor immunity

Toggle for Preclinical EvidenceData derived from osteosarcoma xenografts (Zhou et al., Front Oncol 2023) [4] [6] and syngeneic colon cancer models (Zhou et al., AACR 2017) [9].

Properties

CAS Number

1308672-74-3

Product Name

Sulfatinib

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL012; HMPL012; HMPL 012; Sulfatinib; surufatinib;

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.